molecular formula C18H21NO3 B4568511 N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide

Cat. No.: B4568511
M. Wt: 299.4 g/mol
InChI Key: WBTPFDBBSIPSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.15214353 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection and Quantification

A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), highlighting the importance of analytical methods in identifying and quantifying novel compounds in biological samples (Poklis et al., 2014).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide were investigated, demonstrating the role of structural analysis in designing compounds with specific applications (Liu et al., 2008).

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial activity. For example, a study on the synthesis, antimicrobial activity, and docking of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety revealed promising antimicrobial properties, underscoring the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of chemical compounds is essential for their development into therapeutic agents. A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provided valuable information on the molecular properties and metabolic profile of propanamide derivatives, aiding in the preclinical development of such compounds (Wu et al., 2006).

Enzymatic Modification for Antioxidant Capacity

Enzymatic modification of phenolic compounds can enhance their antioxidant capacity. Research on the laccase-mediated oxidation of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity highlights the potential of enzymatic modification in creating compounds with improved bioactive properties (Adelakun et al., 2012).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-7,9-10,12H,8,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTPFDBBSIPSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.